A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Properties of 4-(3-Cyanobenzoyl)quinoline
This guide provides a detailed technical exploration of 4-(3-Cyanobenzoyl)quinoline, a heterocyclic compound with significant potential in medicinal chemistry. By dissecting its molecular structure, physicochemical properties, and plausible synthetic routes, this document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate its therapeutic applications. The narrative emphasizes the causal reasoning behind experimental design and methodologies, grounding theoretical concepts in established scientific principles.
Introduction: The Quinoline Scaffold and the Strategic Importance of the 3-Cyanobenzoyl Moiety
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] This nitrogen-containing bicyclic heterocycle is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1] The therapeutic profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.
In 4-(3-Cyanobenzoyl)quinoline, the quinoline core is functionalized at the 4-position with a 3-cyanobenzoyl group. This substituent is not arbitrary; it is a carefully considered moiety designed to impart specific electronic and steric properties. The benzoyl group acts as a rigid linker, orienting the cyanophenyl ring in a defined spatial arrangement relative to the quinoline core. The cyano (nitrile) group, positioned meta on the phenyl ring, is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This feature is critical, as it can facilitate specific, high-affinity interactions with amino acid residues in the active sites of target proteins, such as kinases or polymerases. The strategic placement of this group is often intended to enhance binding affinity and modulate the biological activity of the parent scaffold.[2]
Molecular Architecture and Physicochemical Characteristics
A molecule's journey from a laboratory curiosity to a viable drug candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.
Table 1: Physicochemical Properties of 4-(3-Cyanobenzoyl)quinoline
| Property | Value | Source |
| IUPAC Name | 3-(quinoline-4-carbonyl)benzonitrile | - |
| CAS Number | 1706451-70-8 | [1] |
| Molecular Formula | C₁₇H₁₀N₂O | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| Appearance | Predicted to be an off-white to yellow solid | - |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | - |
| Predicted LogP | 3.5 - 4.0 | - |
| Hydrogen Bond Acceptors | 3 (quinoline N, carbonyl O, nitrile N) | - |
| Hydrogen Bond Donors | 0 | - |
Note: Many of the physical properties for this specific molecule have not been experimentally determined and reported in the literature. The values provided are based on computational predictions and comparison to structurally similar compounds.
Synthesis and Characterization: A Strategic Approach
The synthesis of 4-(3-Cyanobenzoyl)quinoline requires a robust and reproducible chemical strategy. While multiple routes could be envisioned, a common approach for creating an aryl ketone linkage to an aromatic ring is the Friedel-Crafts acylation.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic disconnection at the carbonyl-quinoline bond immediately suggests quinoline and 3-cyanobenzoyl chloride as the primary precursors.
Caption: Retrosynthetic analysis of 4-(3-Cyanobenzoyl)quinoline.
Expertise Insight: A direct Friedel-Crafts acylation on quinoline presents a significant challenge. The Lewis basicity of the quinoline nitrogen leads to complexation with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the heterocyclic ring towards electrophilic substitution. Therefore, a successful synthesis may require either harsh reaction conditions or an alternative strategy, such as the construction of the quinoline ring from precursors already bearing the desired benzoyl moiety. However, for the purpose of this guide, we will outline the direct acylation approach as a primary investigative route.
Proposed Synthetic Protocol: Lewis Acid-Mediated Acylation
This protocol outlines a potential method for the synthesis of 4-(3-Cyanobenzoyl)quinoline.
Materials:
-
Quinoline
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Experimental Workflow:
Caption: Step-by-step workflow for the proposed synthesis.
Structural Verification and Purity Assessment
The identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Elucidate the proton framework of the molecule. | Complex aromatic region with distinct signals for both the quinoline and the disubstituted benzene ring protons. |
| ¹³C NMR | Identify all unique carbon environments. | Characteristic peaks for the carbonyl carbon (~190-200 ppm), nitrile carbon (~115-120 ppm), and multiple aromatic carbons. |
| Mass Spectrometry (MS) | Confirm the molecular weight. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the exact mass of C₁₇H₁₀N₂O. |
| Infrared (IR) Spectroscopy | Identify key functional groups. | Strong absorption bands for the carbonyl (C=O) stretch (~1650-1680 cm⁻¹) and the nitrile (C≡N) stretch (~2220-2240 cm⁻¹). |
| HPLC | Determine chemical purity. | A single major peak with >95% purity under optimized chromatographic conditions. |
Postulated Biological Activity and Therapeutic Rationale
While no specific biological data for 4-(3-Cyanobenzoyl)quinoline is currently published, its structural components allow for informed hypotheses regarding its potential therapeutic applications.
-
Kinase Inhibition: The quinoline scaffold is a well-known hinge-binding motif in many kinase inhibitors. The 3-cyanobenzoyl moiety could extend into the solvent-exposed region or form critical interactions with other parts of the ATP-binding pocket, potentially leading to potent and selective kinase inhibition.
-
Antiproliferative Activity: Many quinoline derivatives exhibit anticancer properties by interfering with microtubule dynamics or cell signaling pathways.[5] The introduction of the aroyl group at the 4-position has been shown in similar compounds to yield potent antiproliferative agents.[5]
-
Modulation of Other Enzymes: The electron-deficient nature of the cyanobenzoyl ring and its hydrogen bonding capabilities make it a candidate for interacting with a variety of enzyme active sites, including but not limited to polymerases, proteases, or metabolic enzymes.
Logical Framework for Biological Evaluation
A systematic, multi-tiered approach is essential to elucidate the biological activity of this novel compound.
Caption: A logical progression for biological activity assessment.
Conclusion and Future Outlook
4-(3-Cyanobenzoyl)quinoline stands as a promising, yet underexplored, chemical entity. Its design marries the privileged quinoline scaffold with a strategically functionalized benzoyl moiety, suggesting a high potential for targeted biological activity. This guide provides a comprehensive framework for its synthesis, characterization, and a logical pathway for its biological evaluation. Future research efforts should be directed towards executing the proposed synthetic and screening workflows to uncover the therapeutic potential of this molecule. The insights gained will not only define the value of this specific compound but will also contribute to the broader understanding of structure-activity relationships within the 4-aroylquinoline class of compounds.
References
-
ChemSrc. 4-(3-Cyanobenzoyl)quinoline. [Link]
-
PubChem. 3-Cyanobenzoyl chloride. [Link]
-
CRO Splendid Lab Pvt. Ltd. 3-Cyanobenzoyl Chloride. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. [Link]
-
Quora. Why is a Friedel-Crafts reaction not possible on Quinoline?. [Link]
-
ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation. [Link]
-
Bentham Science. A Review on Biological Activity of Quinoline-based Hybrids. [Link]
Sources
- 1. 4-(3-Cyanobenzoyl)quinoline | CAS#:1706451-70-8 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Cyanobenzoyl chloride | C8H4ClNO | CID 308483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
